N-(2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O6/c1-32-17-9-6-8-16(14-17)27-25(30)23-22(18-10-3-5-12-21(18)33-23)28-24(29)19-13-15-7-2-4-11-20(15)34-26(19)31/h2-14H,1H3,(H,27,30)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIKOIDFDCAOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC5=CC=CC=C5OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzofuran moiety linked to a chromene core, with additional functional groups that may enhance its biological activity. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.4 g/mol |
| CAS Number | 886949-89-9 |
Anticancer Activity
Research indicates that compounds structurally similar to this compound may exhibit significant anticancer properties. For instance, benzofuran derivatives have demonstrated anti-metastatic effects in various cancer cell lines, including hepatocellular carcinoma (HCC) cells. A study on a related compound showed that it inhibited cell migration and invasion by downregulating integrin α7 and influencing epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .
Antimicrobial Activity
Benzofuran derivatives are known for their antimicrobial properties. The presence of the methoxy group in the phenyl ring may enhance the compound's ability to interact with microbial targets, potentially leading to effective antimicrobial agents . The specific mechanisms by which these compounds exert their effects are still under investigation, but they often involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and metastasis.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as FAK/AKT, which are critical for cell survival and proliferation.
- Induction of Apoptosis : By influencing p53 levels and related apoptotic pathways, the compound may promote programmed cell death in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activities of related benzofuran compounds:
-
Anti-Metastatic Effects : A study demonstrated that a related benzofuran derivative significantly suppressed the migration and invasion of HCC cells at non-cytotoxic concentrations .
- Key Findings :
- Downregulation of integrin α7.
- Upregulation of E-cadherin.
- Downregulation of vimentin and MMP9.
- Key Findings :
- Antimicrobial Studies : Research on benzofuran derivatives has indicated promising antibacterial activity against various Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Substituent Variations on the Amide Group
Key Analogs :
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a): Substituent: 3,5-Dimethylphenyl. Synthesis: Yield of 74.4% via acid chloride coupling. Physicochemical Properties: Higher lipophilicity due to methyl groups; melting point (m.p.) 277.1–279.2°C.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide: Substituent: 4-Methoxyphenethyl. Key Difference: Phenethyl chain instead of benzofuran.
N-(2-Carboxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide (36b) :
- Substituent: 2-Carboxyphenyl.
- Physicochemical Properties : Enhanced water solubility due to carboxylic acid (m.p. 124–125°C).
- Synthesis : Lower yield (59–69%) compared to 5a, possibly due to steric hindrance .
N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide (2): Substituent: 3-Methoxyphenyl (meta position). Activity: Demonstrates relevance in monoamine oxidase B (MAO-B) inhibition, highlighting the importance of methoxy positioning .
Comparison with Target Compound: The target compound’s 3-methoxyphenyl carbamoyl group on benzofuran may optimize electronic and steric interactions compared to para-substituted analogs (e.g., 4-methoxyphenethyl).
Core Scaffold Modifications
Key Analogs :
N-(3-Methoxyphenyl)-4-methyl-2-oxo-2H-chromene-3-carboxamide (3): Core: Chromene with 4-methyl substitution.
Benzofuran-acetamide Derivatives (e.g., 5c, 5i) :
- Core : Benzofuran with acetamide linkers.
- Activity : Anticonvulsant potency comparable to phenytoin, emphasizing benzofuran’s role in CNS targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
